REACTION_SMILES
|
[CH3:20][C:21](=[O:22])[OH:23].[O:1]=[C:2]([C:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])=[N:9][O:10][CH2:11][CH2:12][CH3:13])[CH3:14].[S:15]([Cl:16])(=[O:17])([Cl:18])=[O:19]>>[O:1]=[C:2]([C:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])=[N:9][O:10][CH2:11][CH2:12][CH3:13])[CH2:14][Cl:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCON=C(C(C)=O)C(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCCON=C(C(=O)CCl)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |